1-(Boc-amino)-6-hydroxy-5-(hydroxymethyl)hexane
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Overview
Description
TERT-BUTYL N-[6-HYDROXY-5-(HYDROXYMETHYL)HEXYL]CARBAMATE is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is characterized by its tert-butyl group and a hexyl chain with hydroxyl and hydroxymethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[6-HYDROXY-5-(HYDROXYMETHYL)HEXYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable hexyl bromide derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[6-HYDROXY-5-(HYDROXYMETHYL)HEXYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
TERT-BUTYL N-[6-HYDROXY-5-(HYDROXYMETHYL)HEXYL]CARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[6-HYDROXY-5-(HYDROXYMETHYL)HEXYL]CARBAMATE primarily involves its role as a protecting group. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
N-Boc-hydroxylamine: Another carbamate with a hydroxylamine group.
6-(Boc-amino)hexyl bromide: A related compound with a bromide substituent.
Uniqueness
TERT-BUTYL N-[6-HYDROXY-5-(HYDROXYMETHYL)HEXYL]CARBAMATE is unique due to its specific structure, which includes both hydroxyl and hydroxymethyl groups on the hexyl chain. This structural feature provides additional functionalization options, making it versatile for various synthetic applications.
Properties
Molecular Formula |
C12H25NO4 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-[6-hydroxy-5-(hydroxymethyl)hexyl]carbamate |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(16)13-7-5-4-6-10(8-14)9-15/h10,14-15H,4-9H2,1-3H3,(H,13,16) |
InChI Key |
PDAIODGQJSEFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)CO |
Origin of Product |
United States |
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